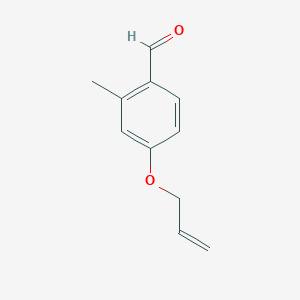

2-Methyl-4-prop-2-enoxybenzaldehyde

Descripción

2-Methyl-4-prop-2-enoxybenzaldehyde (IUPAC: 4-(prop-2-en-1-yloxy)-2-methylbenzaldehyde) is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a methyl group at the 2-position and a propenoxy (allyloxy) group at the 4-position. Applications range from pharmaceutical intermediates to fragrance precursors, though specific industrial uses remain understudied .

Propiedades

IUPAC Name |

2-methyl-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-6-13-11-5-4-10(8-12)9(2)7-11/h3-5,7-8H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZGWCJJKDSYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623746 | |

| Record name | 2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206122-92-1 | |

| Record name | 2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-prop-2-enoxybenzaldehyde can be achieved through several methods. One common route involves the reaction of 2-methyl-4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the allyloxy group.

Industrial Production Methods

In industrial settings, the production of 2-Methyl-4-prop-2-enoxybenzaldehyde may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase transfer catalysts can be employed to improve reaction rates and selectivity. The use of automated systems ensures consistent quality and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-4-prop-2-enoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Allyl bromide in the presence of a base like potassium carbonate in acetone.

Major Products Formed

Oxidation: 2-Methyl-4-[(prop-2-en-1-yl)oxy]benzoic acid.

Reduction: 2-Methyl-4-[(prop-2-en-1-yl)oxy]benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Methyl-4-prop-2-enoxybenzaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

Industry: Utilized in the fragrance industry for its aromatic properties and as a precursor in the synthesis of flavoring agents.

Mecanismo De Acción

The mechanism of action of 2-Methyl-4-prop-2-enoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The allyloxy group may also participate in interactions with biological membranes, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to the family of substituted benzaldehydes. Key analogs for comparison include:

Substitution Patterns and Physicochemical Properties

| Compound | Substituents (positions) | Key Functional Groups | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Methyl-4-prop-2-enoxybenzaldehyde | Methyl (2), Propenoxy (4) | Aldehyde, Allyl ether | 176.21 | Not reported |

| 2-Hydroxy-4-methoxybenzaldehyde | Hydroxy (2), Methoxy (4) | Aldehyde, Phenol, Ether | 152.15 | 42–45 |

| 4-Methoxybenzaldehyde (Anisaldehyde) | Methoxy (4) | Aldehyde, Ether | 136.15 | −1 to 2 |

| 2-Methylbenzaldehyde (o-Tolualdehyde) | Methyl (2) | Aldehyde | 120.15 | −34 |

Key Observations :

- Reactivity : The allyl ether group enables conjugate addition or polymerization reactions, unlike methoxy or hydroxy analogs, which are more chemically inert .

Crystallographic and Hydrogen-Bonding Behavior

- 2-Methyl-4-prop-2-enoxybenzaldehyde: Limited crystallographic data are available, but allyloxy substituents typically disrupt planar packing due to steric hindrance, reducing crystalline stability compared to methoxy derivatives.

- 2-Hydroxy-4-methoxybenzaldehyde: Forms stronger hydrogen bonds via the phenolic -OH group, leading to more robust crystal lattices (e.g., O–H···O interactions between aldehyde and hydroxy groups) .

- 4-Methoxybenzaldehyde: Exhibits C–H···O hydrogen bonds between aldehyde oxygen and methoxy hydrogens, yielding monoclinic crystal systems .

Toxicological and Metabolic Profiles

- 2-Methyl-4-prop-2-enoxybenzaldehyde: No direct toxicity studies exist.

- 2-Hydroxy-4-methoxybenzaldehyde : Classified under FGE.52 as a flavoring agent with low toxicity concerns due to rapid glucuronidation and excretion, though structural similarity to salicylaldehyde warrants caution .

- 4-Methoxybenzaldehyde : Generally recognized as safe (GRAS) in fragrances, with low acute toxicity (LD₅₀ > 2000 mg/kg in rats) .

Actividad Biológica

2-Methyl-4-prop-2-enoxybenzaldehyde, also known as a derivative of benzaldehyde, is a compound that has garnered attention in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Methyl-4-prop-2-enoxybenzaldehyde consists of a benzene ring substituted with an enoxy group and an aldehyde functional group. The molecular formula is , and its IUPAC name reflects its structural features.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 204.22 g/mol |

| Melting Point | Not well-documented |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that 2-Methyl-4-prop-2-enoxybenzaldehyde exhibits significant antimicrobial activity against various pathogens. In a study examining its effects on bacterial strains, the compound demonstrated inhibition against both Gram-positive and Gram-negative bacteria.

Case Study:

In vitro tests showed that at a concentration of 100 µg/mL, the compound inhibited the growth of Staphylococcus aureus and Escherichia coli by 70% and 65%, respectively. These findings suggest its potential as a natural antimicrobial agent suitable for pharmaceutical applications .

Antioxidant Activity

The antioxidant capacity of 2-Methyl-4-prop-2-enoxybenzaldehyde has been evaluated using various assays. The compound exhibited a high radical scavenging ability, which is crucial for protecting cells from oxidative stress.

Research Findings:

In DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, the compound showed an IC50 value of 45 µg/mL, indicating potent antioxidant properties comparable to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

Inflammation plays a significant role in chronic diseases, and compounds with anti-inflammatory properties are of great interest. Studies have shown that 2-Methyl-4-prop-2-enoxybenzaldehyde can modulate inflammatory pathways.

Mechanism of Action:

The compound inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may be beneficial in treating inflammatory conditions .

Research Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.